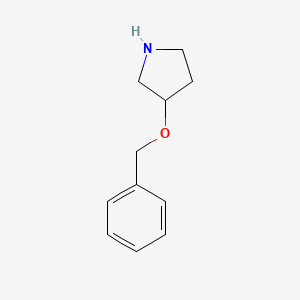
3-(Benzyloxy)pyrrolidine
Descripción general
Descripción
3-(Benzyloxy)pyrrolidine is a compound that belongs to the class of pyrrolidines . Pyrrolidines are five-membered nitrogen-containing heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The IUPAC name of 3-(Benzyloxy)pyrrolidine is (3R)-3-(benzyloxy)pyrrolidine .
Synthesis Analysis
Pyrrolidines can be synthesized through various methods. One efficient method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . Another method involves the combination of readily available and stable O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Molecular Structure Analysis
The molecular weight of 3-(Benzyloxy)pyrrolidine is 177.25 . The InChI code is 1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2/t11-/m1/s1 .Chemical Reactions Analysis
Pyrrolidines can undergo various chemical reactions. For instance, they can be alkylated and arylated using simple aryl or alkyl halides . They can also undergo acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
3-(Benzyloxy)pyrrolidine derivatives play a crucial role in enantioselective synthesis, a key process in producing compounds with specific spatial arrangements. This is vital for the development of enantiopure bioactive pyrrolidines, which are used in various pharmaceutical applications. For instance, an asymmetric 1,3-dipolar cycloaddition method has been used to synthesize trans-3,4-disubstituted pyrrolidines containing a protected hydroxyl group at C(4) of the pyrrolidine ring, demonstrating high diastereomeric ratios (Karlsson & Högberg, 2001).
Catalysis
Pyrrolidine derivatives have been employed in catalysis, significantly improving the efficiency and selectivity of chemical reactions. A study revealed the effectiveness of tetrazole catalyst derived from pyrrolidine enamine in the synthesis of aminooxy carbonyl compounds, yielding high enantioselectivity for both aldehydes and ketones (Momiyama, Torii, Saito, & Yamamoto, 2004).
Synthesis of Alkaloids and Other Compounds
The versatility of 3-(Benzyloxy)pyrrolidine extends to the synthesis of various complex molecules, including natural alkaloids and other biologically active compounds. For example, an intramolecular hydroaminomethylation protocol (HAM) under microwave heating using a 3,4-bis(benzyloxy)-2-[(benzyloxy)methyl]-5-vinylpyrrolidine led to the synthesis of the natural alkaloid hyacinthacine A2 (Petricci et al., 2022).
Antimicrobial and Antifungal Activities
Some derivatives of 3-(Benzyloxy)pyrrolidine exhibit significant biological activities. A study synthesized a pyrrolidine derivative of carvotacetone and found that certain compounds showed activity against fungi Cryptococcus neoformans and methicillin-resistant Staphylococcus aureus bacteria (Masila et al., 2020).
Pharmaceutical Intermediates
3-(Benzyloxy)pyrrolidine derivatives serve as key intermediates in the synthesis of pharmaceuticals. For instance, a stereoselective synthesis approach was developed to create an intermediate crucial for the preparation of PF-00951966, a fluoroquinolone antibiotic (Lall et al., 2012).
Chemical Sensing Applications
These compounds are also used in developing chemical sensors. A pyrrolidine constrained bipyridyl-dansyl conjugate with a triazole linker synthesized through click chemistry was found to be a selective ratiometric and colorimetric chemosensor for Al(3+) ions (Maity & Govindaraju, 2010).
Safety And Hazards
While specific safety and hazard information for 3-(Benzyloxy)pyrrolidine was not found, it’s important to handle all chemicals with care. General safety measures include avoiding ingestion and inhalation, using the substance only in well-ventilated areas, and wearing appropriate protective equipment .
Direcciones Futuras
Pyrrolidine alkaloids, including 3-(Benzyloxy)pyrrolidine, can be some of the best sources of pharmacologically active lead compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . The influence of steric factors on biological activity and the different stereoisomers and spatial orientation of substituents leading to a different biological profile of drug candidates are also areas of interest .
Propiedades
IUPAC Name |
3-phenylmethoxypyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBMYKUPMLRKQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzyloxy)pyrrolidine | |
Synthesis routes and methods
Procedure details






Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

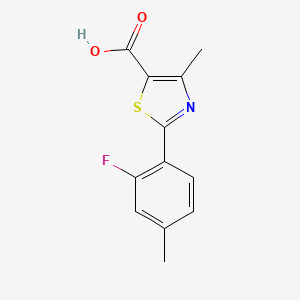
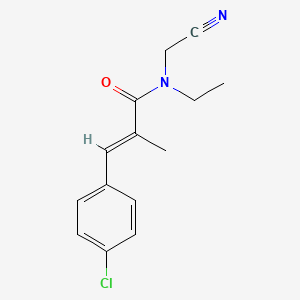
![2-Methoxy-6-[(E)-(quinolin-8-ylhydrazinylidene)methyl]phenol;hydrochloride](/img/structure/B2980777.png)
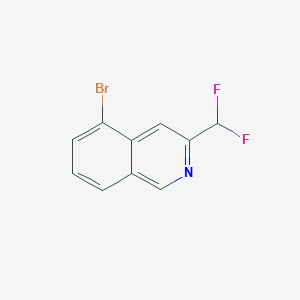
![7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980781.png)
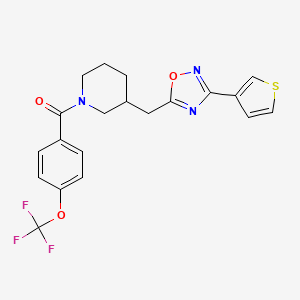
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide](/img/structure/B2980783.png)
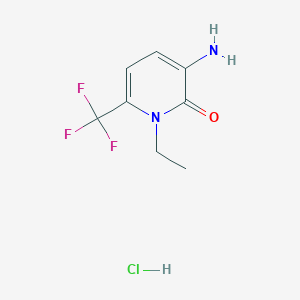
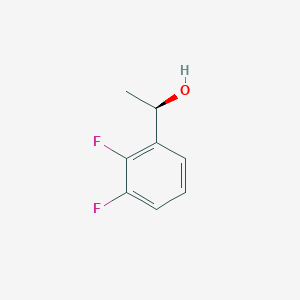
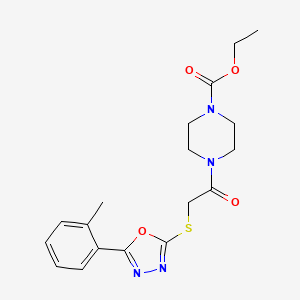
![N-[(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methyl]oxirane-2-carboxamide](/img/structure/B2980788.png)
![8-Bromo-1-[(4-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione](/img/structure/B2980790.png)
![Benzo[d][1,3]dioxol-5-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2980793.png)
![3-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B2980796.png)